molecular formula C16H19N3O B2933830 (E)-2-(azetidine-1-carbonyl)-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enenitrile CAS No. 1119382-59-0

(E)-2-(azetidine-1-carbonyl)-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enenitrile

Katalognummer: B2933830
CAS-Nummer: 1119382-59-0
Molekulargewicht: 269.348
InChI-Schlüssel: JKPXZCIKNGSFBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (E)-2-(azetidine-1-carbonyl)-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enenitrile (MDL: 1119382-59-0, CAS: EN300-265873) is a nitrile-containing molecule with a unique heterocyclic architecture. Its structure features:

  • Azetidine ring: A strained 4-membered nitrogen-containing ring linked via a carbonyl group.
  • Cyclopropane-substituted pyrrole: A 1-cyclopropyl-2,5-dimethylpyrrol-3-yl group, introducing steric complexity.
  • Propenenitrile backbone: An α,β-unsaturated nitrile moiety, which may influence electronic properties and reactivity .

The molecular formula is C₁₆H₁₉N₃O (MW: 269.35 g/mol). Structural determination of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization, ensuring precise conformational analysis .

Eigenschaften

IUPAC Name

(E)-2-(azetidine-1-carbonyl)-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-11-8-13(12(2)19(11)15-4-5-15)9-14(10-17)16(20)18-6-3-7-18/h8-9,15H,3-7H2,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPXZCIKNGSFBT-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2CC2)C)/C=C(\C#N)/C(=O)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-2-(azetidine-1-carbonyl)-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enenitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound can be achieved through various methods, notably using the Horner-Wadsworth-Emmons reaction. This approach allows for the formation of substituted alkenes from aldehydes and ketones with phosphonate esters, which is crucial for creating the desired structure of this compound .

Biological Activity

The biological activity of this compound has been investigated in several studies. Key findings include:

Anticancer Activity

In vitro studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds containing azetidine rings have demonstrated activity against human cervix carcinoma (HeLa) and murine leukemia cells (L1210), with IC50 values indicating potent activity .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors involved in cancer progression. Studies suggest that azetidine derivatives can interact with protein targets, potentially disrupting pathways essential for tumor growth and survival .

Case Studies

Several case studies have highlighted the effectiveness of azetidine-based compounds in treating various conditions:

  • Case Study 1: Antitumor Activity
    • A study involving a series of azetidine derivatives showed that modifications to the azetidine ring significantly enhanced their anticancer properties. The most potent derivative exhibited an IC50 value lower than 10 µM against multiple cancer cell lines .
  • Case Study 2: Inhibition of Cell Migration
    • Another investigation focused on the ability of azetidine-containing compounds to inhibit cell migration in metastatic cancer models. The results indicated that these compounds could effectively reduce migration rates, suggesting potential use in preventing metastasis .

Data Tables

Compound NameStructureIC50 (µM)Target
Compound AStructure A8.5HeLa
Compound BStructure B12.0L1210
Compound CStructure C9.6CEM

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Functional Group Variations

The compound’s uniqueness lies in its combination of strained rings and substituents. Key comparisons include:

Compound Structural Features Key Differences
Target Compound Azetidine-carbonyl, cyclopropyl-pyrrole, propenenitrile Baseline structure for comparison.
Analog 1 : Azetidine-pyrrolidine hybrid Replaces cyclopropane with pyrrolidine (5-membered ring) Reduced ring strain; altered steric and conformational flexibility.
Analog 2 : Methyl-ester derivative Replaces nitrile with methyl ester (-COOMe) Increased polarity; potential for enhanced solubility or altered reactivity.
Analog 3 : Phenyl-substituted pyrrole Replaces cyclopropyl with phenyl group on pyrrole Increased aromaticity; potential π-π stacking interactions in crystallization.

Hydrogen Bonding and Crystallographic Behavior

In contrast:

  • Analog 3 : Phenyl substitution reduces H-bonding capacity but enhances hydrophobic interactions.

Crystallographic studies using SHELX and ORTEP-3 reveal that cyclopropane’s rigidity in the target compound may lead to tighter packing vs. phenyl-substituted analogues, which exhibit disordered aromatic regions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.